
DBCO-PEG2-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG2-NHS ester is a click chemistry reagent containing an azide group and an NHS ester. It is designed for copper-free click chemistry and reacts specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form stable covalent bonds .
準備方法
Synthetic Routes and Reaction Conditions
DBCO-PEG2-NHS ester is synthesized by reacting DBCO (dibenzocyclooctyne) with PEG2 (polyethylene glycol) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under neutral or slightly basic conditions to ensure the efficient formation of covalent bonds with primary amines .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
化学反応の分析
Types of Reactions
DBCO-PEG2-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
Conditions: Neutral or slightly basic pH, room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO-PEG2 moiety to the amine-containing molecule .
科学的研究の応用
DBCO-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and specific labeling of molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for imaging and tracking studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Utilized in the production of bioconjugates and functionalized surfaces for various applications .
作用機序
DBCO-PEG2-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine group to form a stable amide bond, while the DBCO moiety enables copper-free click chemistry reactions. This mechanism allows for the efficient and specific labeling of biomolecules and other targets .
類似化合物との比較
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG12-NHS ester
- DBCO-PEG24-NHS ester
Uniqueness
DBCO-PEG2-NHS ester is unique due to its shorter PEG spacer arm, which provides a balance between water solubility and minimal steric hindrance during ligation. This makes it particularly suitable for applications requiring precise and efficient bioconjugation .
特性
分子式 |
C30H31N3O8 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
InChIキー |
WEMCNVHTFXFLHG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
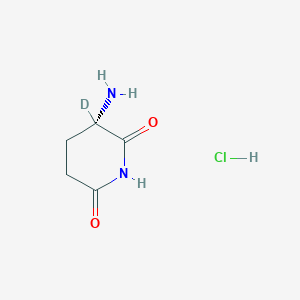
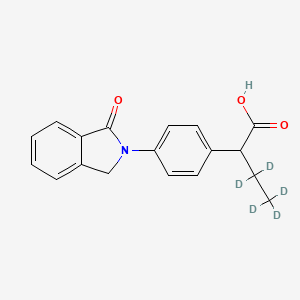
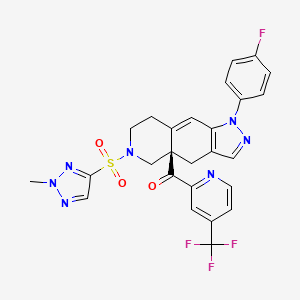
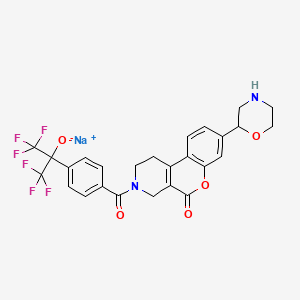

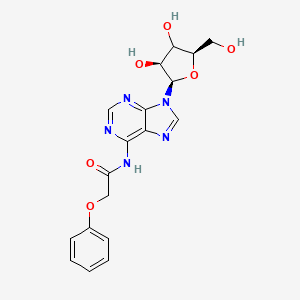


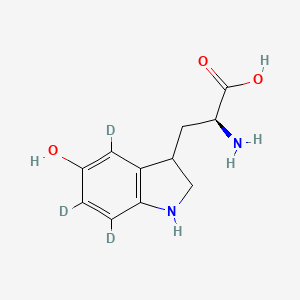
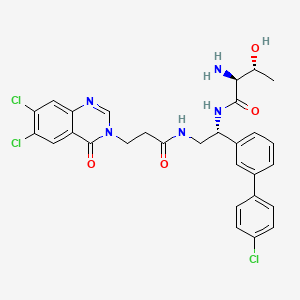
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
